

# Mianserin pharmacokinetics absorption distribution metabolism excretion

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## Compound Focus: Mianserin Hydrochloride

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## Core Pharmacokinetic Parameters of Mianserin

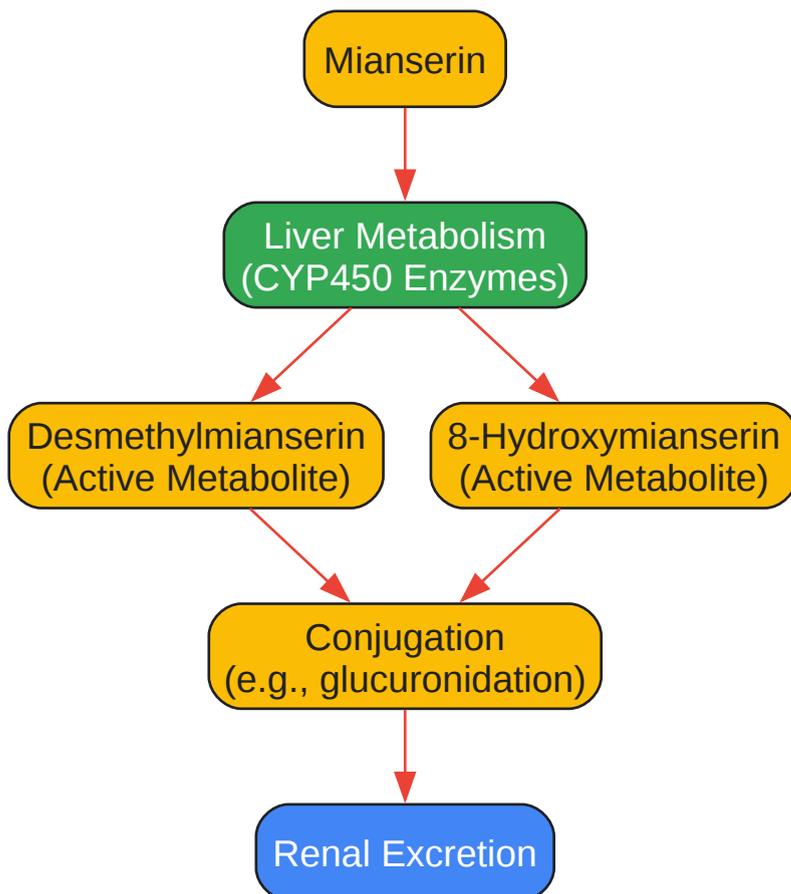
The table below summarizes the fundamental pharmacokinetic properties of mianserin after oral administration [1] [2]:

Parameter	Description/Value
<b>Absorption &amp; Bioavailability</b>	Readily absorbed from GI tract. Absolute bioavailability is relatively low (approx. 20-30%) due to extensive first-pass metabolism [3] [2].
<b>Time to Peak Plasma (T~max~)</b>	Approximately 1.4 to 3 hours [3] [2].
<b>Protein Binding</b>	High, ranging from 90% to 96% [1] [2].
<b>Volume of Distribution (V~d~)</b>	Large, approximately 444 Liters (or 13 L/kg), indicating extensive distribution into tissues [3].
<b>Metabolism</b>	Extensively metabolized in the liver via aromatic hydroxylation, N-oxidation, and N-demethylation [2].
<b>Active Metabolites</b>	Desmethylmianserin and 8-hydroxymianserin [1] [2].

Parameter	Description/Value
Elimination Half-Life ( $T_{1/2}$ )	Ranges from about 10 to 61 hours; often reported around 33 hours [1] [3] [2].
Route of Elimination	Mainly excreted via urine as metabolites; a limited amount is excreted in feces [2].
Plasma Clearance	Approximately 19 L/h [3].

## Metabolism and Elimination Pathways

Mianserin undergoes significant hepatic metabolism. The following diagram illustrates its primary metabolic pathways and subsequent elimination:



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> Mianserin is metabolized in the liver to active compounds before being conjugated and renally excreted.

## Key Experimental Data and Methodologies

Several studies have precisely quantified mianserin's pharmacokinetic profile using rigorous methods.

### 1. Absolute Bioavailability Study (1985) [3]

- **Objective:** To determine the absolute bioavailability and key pharmacokinetic parameters of mianserin tablets and an oral solution.
- **Protocol:** A crossover study in six healthy male subjects. Each received:
  - A single 5 mg intravenous constant-rate infusion over 1 hour.
  - A single 60 mg oral dose as two 30 mg tablets.
  - A single 60 mg oral solution.
- **Analytical Method:** Plasma mianserin concentrations were measured at predetermined times over 120 hours and pharmacokinetically analyzed.
- **Key Findings:** The data were fitted to compartmental models. The mean results demonstrated low absolute bioavailability and a large volume of distribution, as shown in the table below.

### 2. Pilot Study on Rectal Administration (2016) [4]

- **Objective:** To formulate mianserin suppositories and evaluate their pharmacokinetics in subjects unable to take oral medication.
- **Protocol:** 30 mg suppositories were prepared using a melting technique with Witepsol H-15 as the base. Pharmacokinetics were evaluated in three beagle dogs and three healthy human males in an open-label, single-dose study.
- **Analytical Method:** Plasma mianserin levels were determined using gas chromatography–mass spectrometry (GC-MS).
- **Key Finding:** Compared to oral administration, rectal administration showed a **delayed T~max~ (8 hours)** and a **lower C~max~**, but a comparable AUC, suggesting a different absorption profile without hepatic first-pass avoidance in this formulation.

## Summary of Quantitative Findings from Key Studies

This table consolidates critical quantitative data from the referenced experiments for easy comparison [3] [4]:

Parameter	Value (Oral - Timmer et al.)	Value (Rectal - Pilot Study)
Dose	60 mg (Tablets/Solution)	30 mg (Suppository)
Absolute Bioavailability (F)	20-22%	Not calculated
C <sub>max</sub>	54 ng/mL (Tablets)	14.6 ng/mL (Humans)
T <sub>max</sub>	1.4 hours (Tablets)	8 hours (Humans)
AUC	Not specified for 0-24h	266 h·ng/mL (AUC <sub>0-24h</sub> , Humans)
Volume of Distribution (V <sub>d</sub> )	444 L	Not assessed
Plasma Clearance (CL)	19 L/h	Not assessed
Elimination Half-Life (T <sub>1/2</sub> )	33 hours	Not assessed

## Special Population Considerations

- Elderly Patients:** Pharmacokinetic studies indicate that **age significantly influences mianserin's disposition**. Elderly patients generally achieve **higher plasma concentrations** and exhibit a **smaller volume of distribution** and **reduced clearance** compared to younger subjects after a single oral dose [5]. This underscores the importance of dose adjustment in geriatric pharmacotherapy.
- Hepatic Impairment:** Since mianserin undergoes extensive hepatic metabolism, its use is **contraindicated in patients with severe liver disease** [2]. Careful monitoring is advised for patients with mild to moderate impairment.

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## References

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